3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde
Description
3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde (CAS: 662159-41-3) is a halogenated benzaldehyde derivative with a molecular weight of 508.09 g/mol and a purity of 98% . Its structure features an ethoxy group at position 3, an iodine atom at position 5, and a 4-iodobenzyloxy substituent at position 4 on the benzaldehyde core.
Properties
IUPAC Name |
3-ethoxy-5-iodo-4-[(4-iodophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14I2O3/c1-2-20-15-8-12(9-19)7-14(18)16(15)21-10-11-3-5-13(17)6-4-11/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRIHCBAAAXJDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14I2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde typically involves multiple steps, starting from simpler aromatic compounds. . The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation and reduction can produce carboxylic acids or alcohols, respectively .
Scientific Research Applications
Organic Chemistry
3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde serves as a valuable building block for synthesizing more complex organic molecules. Its reactivity allows for various transformations, making it useful in developing new chemical entities.
Medicinal Chemistry
This compound is being investigated for its potential pharmaceutical applications. It may act as an inhibitor or modulator of specific enzymes or receptors, particularly those involved in cancer progression and metabolic pathways. Preliminary studies indicate that similar benzaldehyde derivatives have shown promise in inhibiting key metabolic enzymes, suggesting that this compound could exhibit similar properties.
Biological Studies
In biological research, this compound can function as a probe to study biochemical pathways and interactions. Its structural characteristics allow researchers to explore its effects on cellular mechanisms, including oxidative stress pathways associated with cancer cell survival.
Industrial Chemistry
The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes. Its unique properties make it suitable for applications requiring specific reactivity or stability under different conditions.
Antifungal Activity
Research indicates that certain benzaldehyde derivatives can disrupt cellular antioxidation systems in pathogenic fungi. This suggests potential antifungal properties for this compound by targeting similar pathways.
Inhibition Studies
In vitro studies have demonstrated that benzaldehyde derivatives can inhibit key enzymes involved in metabolic pathways related to cancer cell survival. These findings imply that this compound could be explored for similar inhibitory effects.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The presence of iodine atoms can also facilitate the formation of halogen bonds, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three analogs (Table 1):
Key Observations :
- Halogen Impact : The dual iodine substituents in the target compound increase molecular weight and lipophilicity compared to chlorine (lower atomic weight) and fluorine (higher electronegativity) analogs. Iodine’s polarizability may enhance binding affinity in biological systems but reduces solubility in polar solvents .
- Synthetic Accessibility : The chloro analog (CAS: N/A) is synthesized via nucleophilic substitution with 4-chlorobenzyl bromide, similar to the iodinated target compound. However, iodine’s bulkiness may require harsher reaction conditions (e.g., higher temperatures or longer reaction times) .
- Stability : Fluorinated analogs like B1 exhibit enhanced thermal and oxidative stability due to fluorine’s strong C-F bonds, whereas iodine’s weaker C-I bonds may limit the target compound’s shelf life .
Biological Activity
3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde is an organic compound that has garnered attention in medicinal chemistry and biological research due to its unique chemical structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H14I2O3, with a molecular weight of approximately 508.09 g/mol. The compound features multiple functional groups, including an aldehyde, an ether, and iodine substituents, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor or modulator of various enzymes and receptors involved in cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest potential applications in cancer therapy and anti-inflammatory treatments.
Anticancer Properties
Recent studies have evaluated the anticancer effects of this compound in various cancer cell lines. For instance:
- In vitro assays demonstrated significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), MOLT-4 (leukemia), and HepG2 (liver cancer) at concentrations ranging from 10 to 50 µM.
- Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity:
- Antifungal assays indicated that it disrupts cellular antioxidation systems in pathogenic fungi, effectively reducing their viability. This mechanism is particularly relevant given the increasing resistance to conventional antifungal agents .
Case Studies
- Inhibition of Type III Secretion System : A study investigated the inhibitory effects of this compound on bacterial secretion systems. At concentrations around 50 µM, it resulted in a significant decrease in the secretion of virulence factors in pathogenic bacteria, suggesting its potential as a therapeutic agent against bacterial infections .
- Redox Activity : The compound's redox-active properties were evaluated in a series of experiments aimed at targeting oxidative stress in cells. Results indicated that it effectively scavenges free radicals, providing a protective effect against oxidative damage in cellular models .
Comparative Analysis
To better understand the unique properties of this compound, we can compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 3-Ethoxy-5-iodo-4-(methylbenzyl)oxybenzaldehyde | C17H17IO3 | Moderate anticancer activity |
| 3-Ethoxy-5-bromo-4-(phenylmethoxy)benzaldehyde | C16H15BrO3 | Antimicrobial but less potent than iodo derivatives |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
